4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine
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Overview
Description
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a methylthio group at the 2-position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidines play a crucial role in purine and pyrimidine salvage pathways . These pathways are essential for the synthesis of nucleic acid components. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate .
Result of Action
The molecular results of some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine can be achieved through several methods. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the chlorine-substituted position, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but lacks the aminomethyl and methylthio groups.
4-(Aminomethyl)pyridine: Contains an aminomethyl group but differs in the ring structure and other substituents.
Thienopyrimidine Derivatives: These compounds have a fused thiophene ring and exhibit different biological activities.
Uniqueness
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its ability to form hydrogen bonds, while the methylthio group provides additional sites for chemical modification and interaction with biological targets .
Biological Activity
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with an amino group at the 4-position, a chlorine atom at the 5-position, and a methylthio group at the 2-position. These functional groups contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), A431 (epidermal carcinoma), and others.
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment:
- Mechanism : Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
- Tested Strains : Various bacterial strains have been tested, showing promising results in inhibiting growth.
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent . -
Anti-inflammatory Studies :
In another study, the compound was assessed for its anti-inflammatory effects through COX-2 inhibition assays. It demonstrated significant inhibition comparable to standard anti-inflammatory drugs, suggesting potential therapeutic applications in inflammatory diseases . -
Structure-Activity Relationship (SAR) :
Research into SAR has identified modifications to the pyrimidine structure that enhance biological activity. Variations in substituents have been systematically studied to optimize potency against specific targets .
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFMISHXIKMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.